N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide
Description
N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide is a chemical compound characterized by its unique structure, which includes a difluoro group, a hydroxy group, and a sulfonamide group attached to a pyrazole ring
Properties
IUPAC Name |
N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3O3S/c1-12-6(2-3-10-12)16(14,15)11-4-7(8,9)5-13/h2-3,11,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNFCHECUYIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NCC(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The difluoro-3-hydroxypropyl group is then introduced through a series of reactions, including fluorination and hydroxylation processes. The sulfonamide group is usually added in the final step using appropriate sulfonating agents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The difluoro group can be reduced to a difluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, diethyl ether, and water.
Substitution: Sodium hydroxide, ethanol, and heat.
Major Products Formed:
Oxidation: N-(2,2-difluoro-3-oxopropyl)-2-methylpyrazole-3-sulfonamide.
Reduction: N-(2,2-difluoromethyl)-2-methylpyrazole-3-sulfonamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The difluoro group may enhance the compound's stability and binding affinity, while the hydroxy group can participate in hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
N-(2,2-difluoro-3-hydroxypropyl)-\alpha-asparagine
2,2-difluoro-3-hydroxypropanoic acid
N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-carboxamide
Uniqueness: N-(2,2-difluoro-3-hydroxypropyl)-2-methylpyrazole-3-sulfonamide stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
